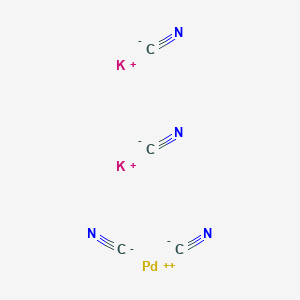

Palladate(2-), tetrakis(cyano-C)-, dipotassium, (SP-4-1)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of palladium complexes often involves oxidative addition reactions, where precursors such as thiocyanates or phosphines react with palladium(0) to form intermediates essential for further transformations. For instance, Kamiya et al. (2006) described the catalytic addition of phenyl thiocyanate to terminal alkynes using tetrakis(triphenylphosphine)palladium(0), suggesting a possible synthesis route for related palladium cyano complexes through oxidative addition mechanisms (Kamiya et al., 2006).

Molecular Structure Analysis

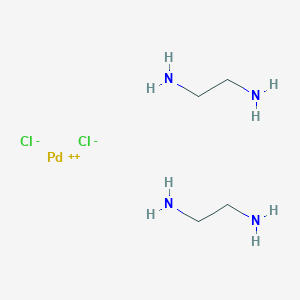

The molecular structure of palladium complexes is often characterized by square-planar geometries, as observed in various palladium(II) compounds. Johansson and Oskarsson (2002) provided insights into such structures, detailing the coordination of palladium atoms with S-donor atoms in tetrakis(dimethyl sulfide)palladium(II) complexes (Johansson & Oskarsson, 2002).

Chemical Reactions and Properties

Palladium complexes engage in a myriad of chemical reactions, including C-H alkynylation, allylation, and cyanation processes, which are pivotal in organic synthesis. For example, Liu et al. (2017) demonstrated the palladium(II)-catalyzed C(sp3)-H alkynylation of oligopeptides, highlighting the versatility of palladium catalysts in facilitating diverse bond-forming reactions (Liu et al., 2017).

Physical Properties Analysis

The physical properties of palladium complexes, such as crystallinity and molecular geometry, are crucial for their catalytic efficiency and reactivity. Aoki, Wakatsuki, and Yamazaki (1989) discussed the crystal structure of a palladium complex, providing valuable information on its structural attributes that influence its physical behavior (Aoki, Wakatsuki, & Yamazaki, 1989).

Chemical Properties Analysis

The chemical properties of palladium complexes, including their reactivity and stability under various conditions, are essential for their application in synthesis. The palladium-catalyzed cascade sp2 C–H bond functionalizations, as explored by Yuan et al. (2016), illustrate the compound's ability to undergo complex transformations, underscoring its chemical versatility (Yuan et al., 2016).

Wissenschaftliche Forschungsanwendungen

Catalytic Efficiency in Organic Synthesis

Palladium compounds serve as catalysts in numerous organic reactions, exemplifying their versatility and efficiency. For example, palladium-catalyzed cyanothiolation of alkynes demonstrates a highly regioselective addition, enabling the introduction of thio and cyano groups to alkynes (Kamiya et al., 2006). Similarly, the palladium-catalyzed addition of diphenyl disulfide to allenes leads to vicinal disulfides, showcasing the catalyst's ability to facilitate multifaceted chemical transformations (Kodama et al., 2007).

Regioselective and Selective Transformations

Palladium complexes have been employed to achieve regioselective dechlorination and hydrogenation, illustrating their critical role in selective chemical modifications (Angeloff et al., 2001). The selective C(sp3)-H alkynylation of oligopeptides via palladium catalysis further highlights the precision of these catalysts in targeting specific bonds within molecules (Liu et al., 2017).

Synthesis of Complex Molecules

The synthesis of complex molecules, such as oligopeptide-drug conjugates and recyclable palladium catalysts for hydrogenation and carbon-carbon coupling reactions, underscores the applicability of palladium compounds in creating sophisticated chemical entities (Liu et al., 2017; Kim et al., 2004).

Enhancing Chemical Reactions

Palladium compounds enhance various chemical reactions, including the intramolecular aminocyanation of alkenes and the dehydrogenative double silylation of acetylenes, demonstrating their capacity to improve reaction outcomes and efficiency (Miyazaki et al., 2014; Phan et al., 2004).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed or if inhaled. Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling. Avoid eating, drinking, or smoking when using this product. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area .

Eigenschaften

CAS-Nummer |

14516-46-2 |

|---|---|

Produktname |

Palladate(2-), tetrakis(cyano-C)-, dipotassium, (SP-4-1)- |

Molekularformel |

C4H6K2N4O3Pd |

Molekulargewicht |

288.7 g/mol |

IUPAC-Name |

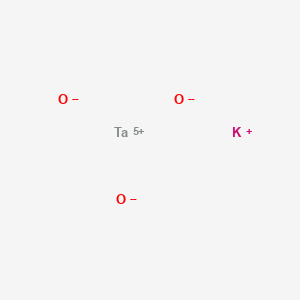

dipotassium;palladium(2+);tetracyanide |

InChI |

InChI=1S/4CN.2K.Pd/c4*1-2;;;/q4*-1;2*+1;+2 |

InChI-Schlüssel |

IYDMNMSJMUMQBP-UHFFFAOYSA-N |

SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[Pd+2] |

Kanonische SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[Pd+2] |

Andere CAS-Nummern |

14516-46-2 |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3(2H)-Benzothiazoleethanol, 4,5,6,7-tetrahydro-2-imino-alpha-[4-(methylsulfonyl)phenyl]-](/img/structure/B81119.png)

![2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one](/img/structure/B81125.png)